

Application Notes and Protocols for the Covalent Immobilization of Tannase on Chitosan

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Compound of Interest

Compound Name:	Tannase
Cat. No.:	B8822749

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Introduction

Tannase (tannin acyl hydrolase, E.C. 3.1.1.20) is a versatile enzyme that catalyzes the hydrolysis of ester and depside bonds in hydrolysable tannins, yielding gallic acid and glucose.^{[1][2]} Its broad range of applications in the food, beverage, pharmaceutical, and chemical industries has driven the development of robust and reusable biocatalytic systems.^{[3][4]} Enzyme immobilization offers a powerful strategy to enhance enzyme stability, facilitate catalyst recovery and reuse, and improve process control.^[5] Chitosan, a natural, biocompatible, and biodegradable polysaccharide, has emerged as an excellent support for enzyme immobilization due to its abundant primary amino groups that can be readily activated for covalent coupling.

These application notes provide detailed protocols for the covalent immobilization of **tannase** onto chitosan supports using cross-linking agents, methods for characterization, and a summary of key performance data from various studies.

Core Principles of Covalent Immobilization on Chitosan

Covalent immobilization involves the formation of a stable, covalent bond between the enzyme and the support material. This method generally results in high enzyme loading and minimal

leaching, leading to enhanced operational stability. The process for immobilizing **tannase** on chitosan typically involves three key steps:

- Chitosan Support Preparation: Chitosan is processed into various forms, such as beads, nanoparticles, or films, to increase the surface area available for enzyme attachment.
- Chitosan Activation: The primary amino groups of chitosan are activated using a bifunctional cross-linking agent, such as glutaraldehyde or genipin. One functional group of the cross-linker reacts with the chitosan, leaving the other available to bind with the enzyme.
- Enzyme Coupling: The **tannase** is introduced to the activated chitosan, where its surface amino groups react with the free functional groups of the cross-linker, forming a stable covalent bond.

Experimental Protocols

Protocol 1: Tannase Immobilization on Chitosan Beads using Glutaraldehyde

This protocol describes the widely used method of immobilizing **tannase** on chitosan beads using glutaraldehyde as the cross-linking agent.

Materials:

- Chitosan (medium molecular weight)
- Acetic acid
- Sodium hydroxide (NaOH)
- Glutaraldehyde solution (25% v/v)
- **Tannase** solution (e.g., from *Aspergillus niger*)
- Phosphate buffer (50 mM, pH 7.0)
- Citrate buffer (50 mM, pH 5.0)

- Distilled water

Procedure:

- Preparation of Chitosan Beads:
 - Dissolve 2 g of chitosan in 100 mL of 2% (v/v) acetic acid with constant stirring until a homogenous solution is obtained.
 - Extrude the chitosan solution dropwise into a 1 M NaOH solution using a syringe.
 - Allow the formed beads to harden for at least 2 hours in the NaOH solution.
 - Collect the beads by filtration and wash extensively with distilled water until the pH of the wash water is neutral.
- Activation of Chitosan Beads with Glutaraldehyde:
 - Suspend the prepared chitosan beads in a 1% (v/v) glutaraldehyde solution in phosphate buffer (pH 7.0).
 - Incubate for 2 hours at room temperature with gentle shaking.
 - Wash the activated beads thoroughly with distilled water to remove excess glutaraldehyde.
- Immobilization of **Tannase**:
 - Add the **tannase** solution (e.g., 10 U of activity) to a suspension of the activated chitosan beads in 50 mM phosphate buffer (pH 7.0).
 - Incubate the mixture at 30°C for 3-9 hours with gentle shaking (e.g., 150 rpm).
 - After incubation, separate the immobilized **tannase** from the solution by filtration.
 - Wash the immobilized beads five times with distilled water to remove any non-covalently bound enzyme.
 - Store the immobilized **tannase** at 4°C.

Protocol 2: Tannase Immobilization on Chitosan using Genipin (A Non-toxic Cross-linker)

This protocol utilizes genipin, a natural and less toxic alternative to glutaraldehyde, for cross-linking.

Materials:

- Chitosan
- Genipin
- **Tannase** solution
- Phosphate buffer (50 mM, pH 7.0)
- Distilled water

Procedure:

- Preparation of Chitosan Support: Prepare chitosan beads or particles as described in Protocol 1, step 1.
- Activation of Chitosan with Genipin:
 - Suspend the chitosan support in a solution of genipin (concentration to be optimized, e.g., 0.5%) in a suitable buffer (activation pH and temperature are critical parameters to optimize, e.g., pH 7.0 at 10°C).
 - Incubate for a specified time (e.g., 12 hours) with gentle agitation.
 - Wash the activated chitosan thoroughly with distilled water.
- Immobilization of **Tannase**:
 - Follow the procedure outlined in Protocol 1, step 3, using the genipin-activated chitosan. Optimal immobilization conditions such as enzyme amount, time, temperature, and pH should be determined empirically. For example, incubate approximately 10 U of **tannase**

with 200 mg of activated chitosan beads in 50 mM phosphate buffer (pH 7.0) at 30°C and 150 rpm for 9 hours.

Characterization of Immobilized Tannase

Determination of Tannase Activity

Tannase activity is commonly determined using a spectrophotometric assay based on the formation of a chromogen from the reaction of gallic acid (released by **tannase**) with rhodanine.

Procedure:

- Prepare a substrate solution of 0.2% (w/v) methyl gallate in 100 mM sodium acetate buffer (pH 5.0).
- For immobilized **tannase**, add a known amount of the beads (e.g., 1 g) to the substrate solution (e.g., 2 mL). For free **tannase**, add a specific volume of the enzyme solution.
- Incubate the reaction mixture for a defined period (e.g., 5 minutes) at a specific temperature.
- Stop the reaction and take an aliquot (e.g., 500 µL).
- Add 300 µL of 0.667% (w/v) methanolic rhodanine and incubate.
- Measure the absorbance at 520 nm using a spectrophotometer.
- One unit of **tannase** activity is defined as the amount of enzyme that produces 1 µmol of gallic acid per minute under the assay conditions.

Calculation of Immobilization Yield and Efficiency

Immobilization Yield (%): Represents the percentage of the initial enzyme activity that has been immobilized onto the support.

- Yield (%) = $\frac{[(\text{Initial Activity} - \text{Activity in Supernatant}) / \text{Initial Activity}]}{100}$

Activity Recovery Rate (%): Also referred to as immobilization efficiency, this indicates the percentage of the immobilized enzyme's activity relative to the activity of the same amount of free enzyme.

- Activity Recovery (%) = (Activity of Immobilized Enzyme / Activity of Immobilized Enzyme in Theory) x 100

Data Presentation

The following tables summarize quantitative data from studies on the covalent immobilization of **tannase** on chitosan, providing a comparative overview of different methods and their outcomes.

Table 1: Optimal Conditions for **Tannase** Immobilization on Chitosan.

Parameter	Glutaraldehyde Cross-linking	Genipin Cross-linking	Reference
Activation Conditions			
Cross-linker Concentration	0.5% - 1% (v/v)	0.5% (w/v)	,
Activation Temperature			
Activation pH	Room Temperature	10°C	,
Activation Time	7.0	7.0	,
Immobilization Conditions			
Enzyme Amount	2 hours	12 hours	,
Immobilization Temperature	~10 U	~10 U	,
Immobilization pH	30°C	15°C	,
Immobilization Time	7.0	7.0	,
Shaking Speed	3 - 9 hours	9 hours	,
	150 rpm	150 rpm	,

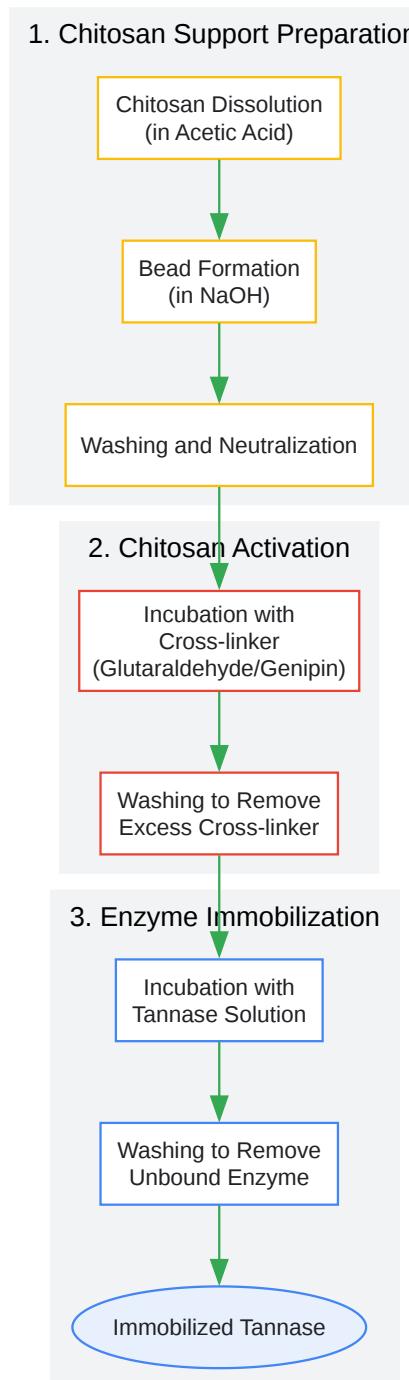
Table 2: Performance Characteristics of Immobilized **Tannase** on Chitosan.

Characteristic	Glutaraldehyde-Chitosan	Genipin-Chitosan	Reference
Immobilization Yield	High	93.2%	,
Activity Recovery	Variable, can be low	53.6%	,
Optimal pH (Immobilized)	4.5 - 5.0	6.0	,
Optimal Temperature (Immobilized)	30°C - 45°C	40°C - 90°C (broad range)	,
Thermal Stability	Significantly superior to free enzyme	Improved compared to free enzyme	,
pH Stability	Significantly superior to free enzyme	Broader range than free enzyme	,
Reusability	Retained >50% activity after 8 cycles	Retained 20.1% activity after 12 cycles	,
Storage Stability	Good	Retained 81.12% activity after 30 days	,

Visualizations

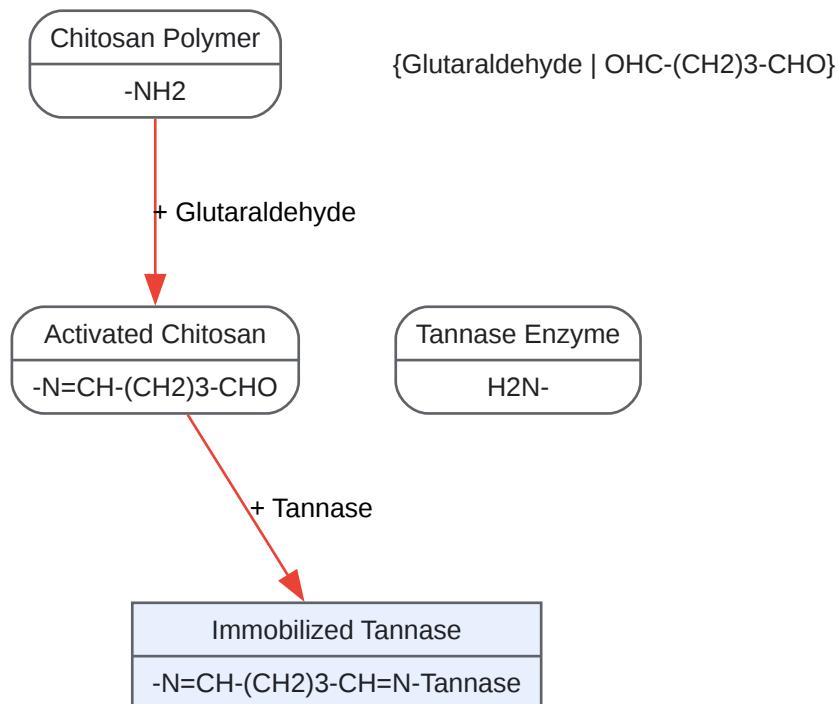
The following diagrams illustrate the experimental workflow and the chemical reactions involved in the covalent immobilization of **tannase** on chitosan.

Experimental Workflow for Covalent Immobilization of Tannase on Chitosan

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Caption: Workflow for **tannase** immobilization on chitosan.

Covalent Linkage of Tannase to Chitosan via Glutaraldehyde

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Caption: **Tannase** immobilization chemistry with glutaraldehyde.

Conclusion

The covalent immobilization of **tannase** on chitosan is a highly effective method for developing stable and reusable biocatalysts. The choice of cross-linking agent, such as the widely used glutaraldehyde or the non-toxic alternative genipin, can significantly influence the performance of the immobilized enzyme. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to develop optimized immobilized **tannase** systems for various applications, from food processing to pharmaceutical synthesis. Careful optimization of immobilization parameters is crucial to maximize activity recovery and enhance the operational stability of the final biocatalyst.

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